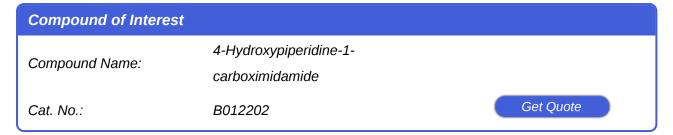


Technical Guide: Spectroscopic Analysis of 4-Hydroxypiperidine Derivatives

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an overview of the spectroscopic data and analytical methodologies relevant to the characterization of 4-hydroxypiperidine derivatives. Direct experimental spectroscopic data (NMR, IR, MS) for **4-Hydroxypiperidine-1-carboximidamide** is not readily available in public databases. Therefore, this document presents a comprehensive analysis of the spectroscopic features of the core structure, 4-Hydroxypiperidine, and a common N-substituted derivative, N-Boc-4-hydroxypiperidine. This information serves as a foundational reference for researchers working with novel derivatives of 4-hydroxypiperidine. The guide also includes detailed experimental protocols for acquiring high-quality spectroscopic data and a workflow for the synthesis and characterization of such compounds.

Spectroscopic Data of 4-Hydroxypiperidine and Derivatives

The following tables summarize the key spectroscopic data for 4-Hydroxypiperidine and N-Boc-4-hydroxypiperidine, providing a basis for the interpretation of spectra for related compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Data



Compound	Nucleus	Solvent	Chemical Shift (ppm)
4-Hydroxypiperidine	1H	CDCl3	2.79 (m, 2H), 2.04 (m, 2H), 1.58-1.46 (m, 5H, includes OH)[1]
13C	-	68.1, 45.9, 34.6[2]	
N-Boc-4- hydroxypiperidine	1H	-	Data available, see SpectraBase[3][4]
13C	-	Data available, see SpectraBase[3][4]	_

Table 2: Infrared (IR) Spectroscopy Data

Compound	Sample Phase	Wavenumber (cm- 1)	Assignment
4-Hydroxypiperidine	Gas Phase	~3400 (broad)	O-H stretch[5]
~2940	C-H stretch (sp3)[5]		
~1070	C-O stretch[5]	_	
N-Boc-4- hydroxypiperidine	ATR	Data available, see SpectraBase[3][4]	-

Table 3: Mass Spectrometry (MS) Data

Compound	Ionization Method	[M+H]+ (m/z)	Key Fragments (m/z)
4-Hydroxypiperidine	Electron Ionization	102.09	101 (M+), 57, 44, 30[6]
N-Boc-4- hydroxypiperidine	GC-MS	Data available, see SpectraBase[3][4]	-



Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These can be adapted for the analysis of **4-Hydroxypiperidine-1-carboximidamide** and other derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and 13C NMR spectra to elucidate the chemical structure.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl3, D2O, DMSO-d6) in a standard 5 mm NMR tube. The final volume should be around 0.6-0.7 mL.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- 1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - The number of scans can range from 8 to 64, depending on the sample concentration.
- 13C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of 13C.
 - A wider spectral width is used compared to 1H NMR.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and



referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).[3]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- · Sample Preparation:
 - Solid Samples (ATR): Place a small amount of the solid sample directly on the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the anvil.[7]
 - Liquid Samples (Neat): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- · Data Acquisition:
 - Record a background spectrum of the empty sample holder (or clean ATR crystal).
 - Record the sample spectrum over the range of 4000-400 cm-1.
 - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.[8][9]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

 Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or water.[10]

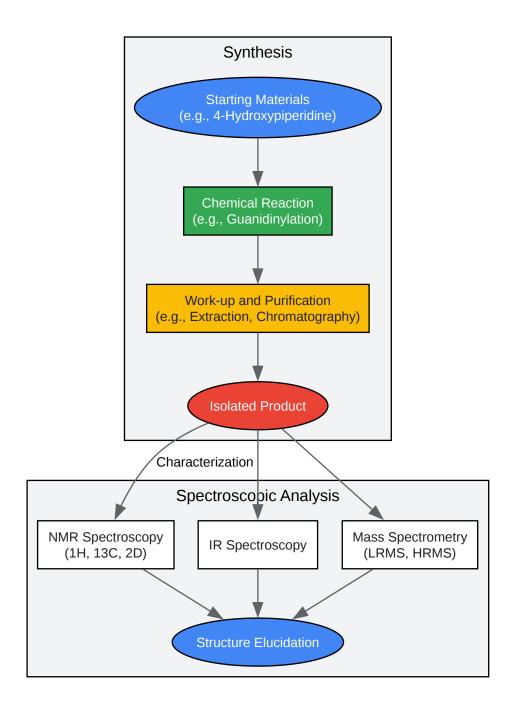


- Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electrospray Ionization (ESI) or Electron Ionization (EI) sources.
- Data Acquisition (ESI):
 - Introduce the sample into the ion source via direct infusion or coupled with a liquid chromatograph (LC-MS).
 - Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to achieve stable ionization.
 - Acquire the mass spectrum in positive or negative ion mode.
- Data Acquisition (EI):
 - Introduce the sample into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
 - The sample is bombarded with a high-energy electron beam (typically 70 eV).[11]
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

Workflow for Synthesis and Spectroscopic Characterization

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a novel 4-hydroxypiperidine derivative.





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Caption: General workflow for synthesis and spectroscopic analysis.

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